molecular formula C23H13Cl2F3N4O B2751314 4-(2,6-dichlorophenyl)-2-methyl-6-[(E)-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]pyridine-3,5-dicarbonitrile CAS No. 303148-23-4

4-(2,6-dichlorophenyl)-2-methyl-6-[(E)-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]pyridine-3,5-dicarbonitrile

Cat. No.: B2751314
CAS No.: 303148-23-4
M. Wt: 489.28
InChI Key: AKWYLHNHDJWRAI-MDZDMXLPSA-N
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Description

4-(2,6-dichlorophenyl)-2-methyl-6-[(E)-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]pyridine-3,5-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, trifluoromethoxy, and pyridinedicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dichlorophenyl)-2-methyl-6-[(E)-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]pyridine-3,5-dicarbonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dichlorophenyl)-2-methyl-6-[(E)-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deoxygenated compounds.

Scientific Research Applications

4-(2,6-dichlorophenyl)-2-methyl-6-[(E)-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]pyridine-3,5-dicarbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,6-dichlorophenyl)-2-methyl-6-[(E)-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinedicarbonitrile derivatives and compounds with dichlorophenyl or trifluoromethoxy groups. Examples include:

Uniqueness

The uniqueness of 4-(2,6-dichlorophenyl)-2-methyl-6-[(E)-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]pyridine-3,5-dicarbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2,6-dichlorophenyl)-2-methyl-6-[(E)-2-[4-(trifluoromethoxy)anilino]ethenyl]pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13Cl2F3N4O/c1-13-16(11-29)21(22-18(24)3-2-4-19(22)25)17(12-30)20(32-13)9-10-31-14-5-7-15(8-6-14)33-23(26,27)28/h2-10,31H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWYLHNHDJWRAI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C=CNC2=CC=C(C=C2)OC(F)(F)F)C#N)C3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=N1)/C=C/NC2=CC=C(C=C2)OC(F)(F)F)C#N)C3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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